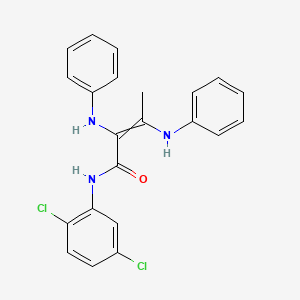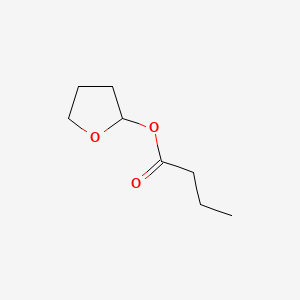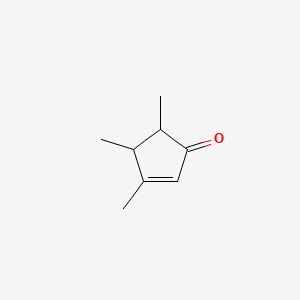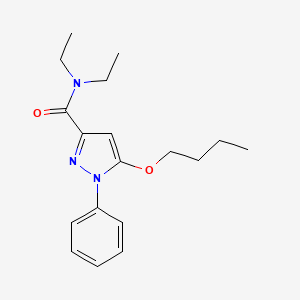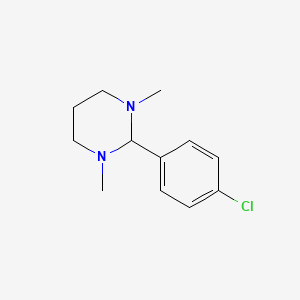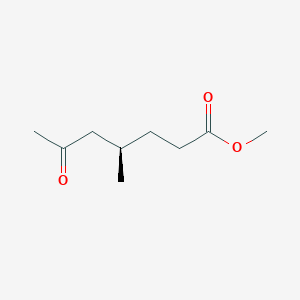![molecular formula C9H11N3O3 B14631293 [(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea](/img/structure/B14631293.png)
[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea is a compound that belongs to the class of Schiff bases, which are typically formed by the condensation of primary amines with carbonyl compounds. This compound is characterized by the presence of a dihydroxyphenyl group and an ethylideneamino group attached to a urea moiety. Schiff bases are known for their diverse applications in various fields such as chemistry, biology, and medicine due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea typically involves the condensation reaction between 2,4-dihydroxyacetophenone and urea in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete condensation. The general reaction scheme is as follows:
Condensation Reaction: 2,4-dihydroxyacetophenone reacts with urea in the presence of an acid catalyst (e.g., hydrochloric acid) under reflux conditions.
Purification: The resulting product is purified by recrystallization from an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable catalysts, can be employed to make the process more environmentally friendly.
化学反应分析
Types of Reactions
[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding amines.
Substitution: The hydroxyl groups in the dihydroxyphenyl moiety can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Halogens (e.g., chlorine, bromine), electrophiles (e.g., alkyl halides); typically carried out in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: Investigated for its potential antioxidant and antimicrobial activities.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of various chemical intermediates.
作用机制
The mechanism of action of [(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the presence of hydroxyl groups allows the compound to act as an antioxidant by scavenging free radicals and preventing oxidative damage.
相似化合物的比较
[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea can be compared with other similar Schiff bases and urea derivatives:
Schiff Bases: Compounds such as (4E)-4-[(2-{(E)-[1-(2,4-dihydroxyphenyl)ethylidene]amino}ethyl)imino]pentan-2-one share similar structural features and chemical properties.
Urea Derivatives: Compounds like 1-(2,4-dihydroxyphenyl)-2-(3,4-dimethylphenoxy)ethanone also exhibit similar reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C9H11N3O3 |
|---|---|
分子量 |
209.20 g/mol |
IUPAC 名称 |
[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea |
InChI |
InChI=1S/C9H11N3O3/c1-5(11-12-9(10)15)7-3-2-6(13)4-8(7)14/h2-4,13-14H,1H3,(H3,10,12,15)/b11-5+ |
InChI 键 |
YHACJTKNCIDVFR-VZUCSPMQSA-N |
手性 SMILES |
C/C(=N\NC(=O)N)/C1=C(C=C(C=C1)O)O |
规范 SMILES |
CC(=NNC(=O)N)C1=C(C=C(C=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Morpholine, 4-[[(phenylsulfonyl)methyl]sulfonyl]-](/img/structure/B14631241.png)


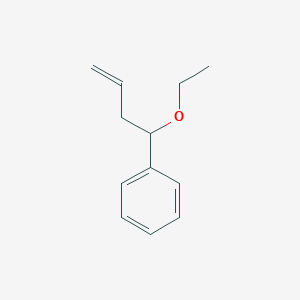
![2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline](/img/structure/B14631273.png)
